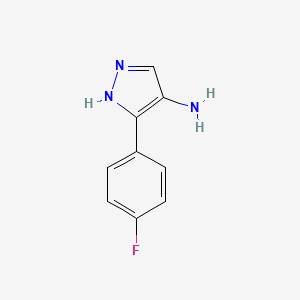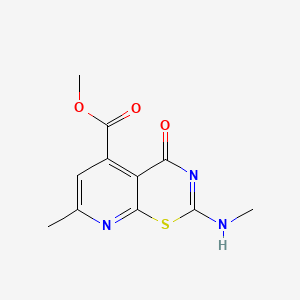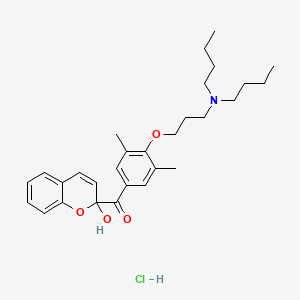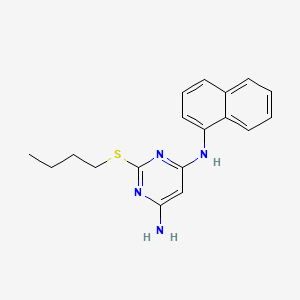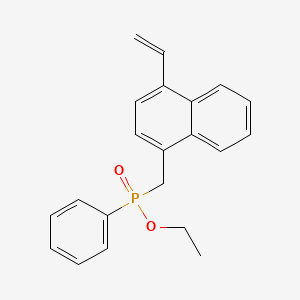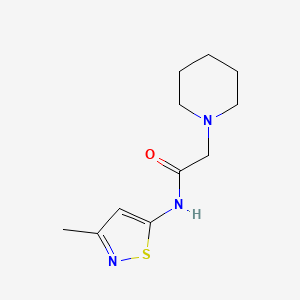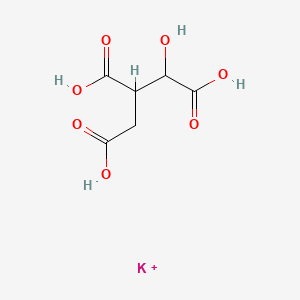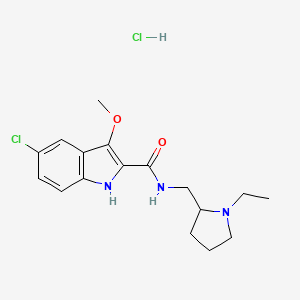
5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-3-methoxy-1H-indole-2-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 244-539-1, also known as 1,5,9-Cyclododecatriene, 1,5,9-trimethyl-, is a chemical compound with the molecular formula C15H24. It is a cyclic triene with three double bonds and three methyl groups attached to the cyclododecatriene ring. This compound is known for its unique structure and properties, making it valuable in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- can be synthesized through several methods. One common method involves the cyclization of linear trienes under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 1,5,9-Cyclododecatriene, 1,5,9-trimethyl- often involves the use of high-pressure reactors and continuous flow systems. These methods ensure efficient production and high yields. The reaction conditions are carefully controlled to optimize the cyclization process and minimize the formation of by-products.
化学反应分析
Types of Reactions
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) are commonly used. The reactions are conducted under mild conditions to prevent over-reduction.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions. The conditions vary depending on the desired substitution product.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 1,5,9-Cyclododecatriene, 1,5,9-trimethyl- involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
1,5,9-Cyclododecatriene: A similar compound without the methyl groups.
Cyclododecane: A saturated hydrocarbon with a similar ring structure but no double bonds.
1,5,9-Trimethylcyclododecane: A saturated derivative with three methyl groups.
Uniqueness
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- is unique due to its combination of a cyclic triene structure with three methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that require these unique characteristics.
属性
CAS 编号 |
21716-65-4 |
|---|---|
分子式 |
C17H23Cl2N3O2 |
分子量 |
372.3 g/mol |
IUPAC 名称 |
5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxy-1H-indole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H22ClN3O2.ClH/c1-3-21-8-4-5-12(21)10-19-17(22)15-16(23-2)13-9-11(18)6-7-14(13)20-15;/h6-7,9,12,20H,3-5,8,10H2,1-2H3,(H,19,22);1H |
InChI 键 |
MCQYZEDWEOECSJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1CNC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
